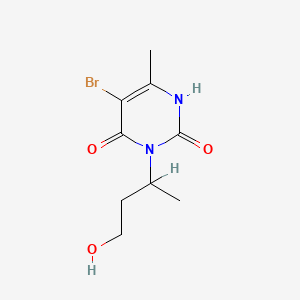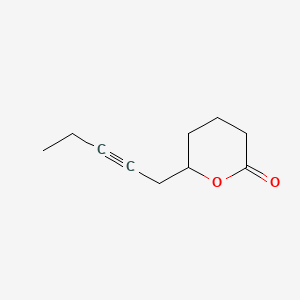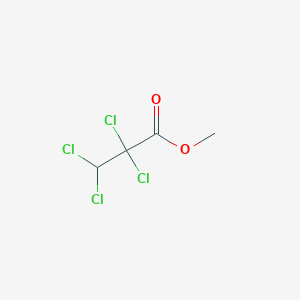
Methyl 2,2,3,3-tetrachloropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2,3,3-tetrachloropropanoate is an organic compound with the molecular formula C4H4Cl4O2 It is a derivative of propanoic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by chlorine atoms, and the carboxyl group is esterified with methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2,2,3,3-tetrachloropropanoate can be synthesized through the esterification of 2,2,3,3-tetrachloropropanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of propanoic acid derivatives followed by esterification. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,2,3,3-tetrachloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to yield 2,2,3,3-tetrachloropropanoic acid and methanol.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Less chlorinated propanoate derivatives.
Hydrolysis: 2,2,3,3-tetrachloropropanoic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 2,2,3,3-tetrachloropropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce tetrachloropropanoate moieties into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Wirkmechanismus
The mechanism of action of methyl 2,2,3,3-tetrachloropropanoate involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, it acts as a source of the tetrachloropropanoate group, which can participate in nucleophilic substitution or reduction reactions. In biological systems, it may interact with enzymes or proteins, potentially inhibiting or modifying their activity through covalent modification or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Methyl 2,2,3,3-tetrachloropropanoate can be compared with other chlorinated esters, such as:
- Methyl 2,2,3-trichloropropanoate
- Methyl 2,2-dichloropropanoate
- Methyl 2-chloropropanoate
Uniqueness
The high degree of chlorination in this compound makes it unique compared to its less chlorinated analogs. This high chlorination level imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for specific applications in research and industry.
Similar Compounds
- Methyl 2,2,3-trichloropropanoate : Contains one less chlorine atom, leading to different reactivity and properties.
- Methyl 2,2-dichloropropanoate : Contains two less chlorine atoms, resulting in significantly different chemical behavior.
- Methyl 2-chloropropanoate : Contains three less chlorine atoms, making it less reactive in certain substitution and reduction reactions.
Eigenschaften
CAS-Nummer |
20618-05-7 |
|---|---|
Molekularformel |
C4H4Cl4O2 |
Molekulargewicht |
225.9 g/mol |
IUPAC-Name |
methyl 2,2,3,3-tetrachloropropanoate |
InChI |
InChI=1S/C4H4Cl4O2/c1-10-3(9)4(7,8)2(5)6/h2H,1H3 |
InChI-Schlüssel |
UQYYMXYJSOOLLA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
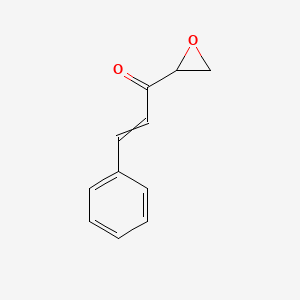
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
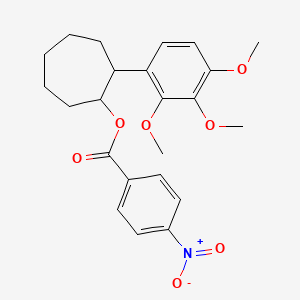
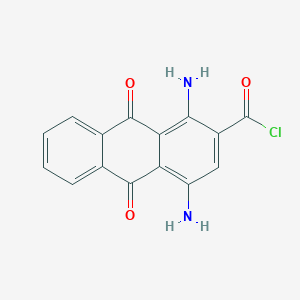
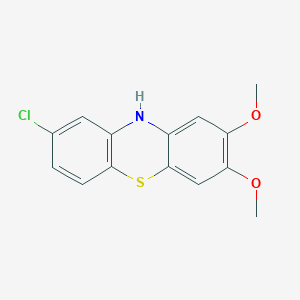
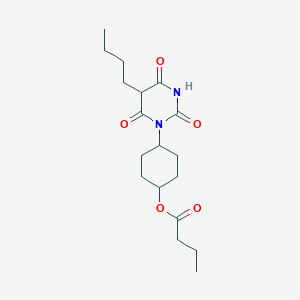
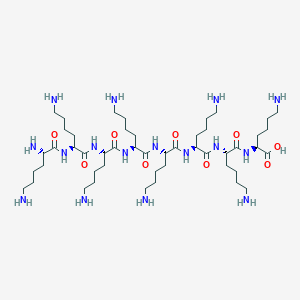
![Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl-](/img/structure/B14698666.png)
